An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Pentanol
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pentanol, a secondary alcohol also known as diethyl carbinol, is a colorless liquid with a characteristic odor. As one of the isomers of amyl alcohol, it serves as a valuable building block in organic synthesis and finds applications in various chemical industries. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Pentanol, including detailed experimental protocols for its key reactions and relevant spectral data. This document is intended to be a thorough resource for researchers and professionals in the fields of chemistry and drug development.
Physical Properties
The physical characteristics of 3-Pentanol are summarized in the table below, providing a convenient reference for laboratory applications.
| Property | Value | Source(s) |
| IUPAC Name | Pentan-3-ol | [1] |
| CAS Number | 584-02-1 | [1] |
| Molecular Formula | C₅H₁₂O | [1][2] |
| Molecular Weight | 88.15 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Characteristic alcoholic odor | [1] |
| Boiling Point | 115.3 °C | [1][2] |
| Melting Point | -63.68 °C | [2] |
| Density | 0.815 g/mL at 25 °C | [2] |
| Solubility in water | 59 g/L | [2] |
| Solubility in organic solvents | Soluble in acetone, benzene, ethanol, and diethyl ether | [2] |
| Vapor Pressure | 1.10 kPa | [2] |
| Flash Point | 41 °C | [2] |
| Refractive Index (n20/D) | 1.410 |
Chemical Properties and Reactivity
3-Pentanol exhibits the typical reactivity of a secondary alcohol.[1] Its chemical behavior is dominated by the hydroxyl (-OH) functional group, which can participate in various reactions such as oxidation, dehydration, and esterification. It is incompatible with strong oxidizing agents.
Spectral Data
The structural characterization of 3-Pentanol is supported by various spectroscopic techniques.
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¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule.
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¹³C NMR: The carbon NMR spectrum reveals the different carbon environments.
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Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic broad absorption for the O-H stretch of the alcohol group.
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Mass Spectrometry: The mass spectrum of 3-Pentanol shows a base peak at m/z = 59, resulting from alpha-cleavage.[3][4]
Key Chemical Reactions and Experimental Protocols
This section details the experimental procedures for three fundamental reactions of 3-Pentanol: oxidation, dehydration, and esterification.
Oxidation to 3-Pentanone
The oxidation of 3-Pentanol, a secondary alcohol, yields a ketone, 3-Pentanone. A common and effective oxidizing agent for this transformation is pyridinium chlorochromate (PCC).[5][6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Pentanol in a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) to the solution in a 1.5:1 molar ratio of PCC to 3-Pentanol. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 3-Pentanone can be purified by distillation.
Workflow for the oxidation of 3-Pentanol to 3-Pentanone.
Dehydration to Pentenes
The acid-catalyzed dehydration of 3-Pentanol results in the formation of a mixture of alkenes, primarily 2-pentene (as a mixture of E and Z isomers) and 1-pentene. This elimination reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene.
-
Setup: Place 3-Pentanol in a round-bottom flask. In a separate beaker, carefully add concentrated sulfuric acid to an equal volume of water, while cooling the beaker in an ice bath.
-
Reaction Mixture: Slowly add the cooled acid solution to the 3-Pentanol in the reaction flask with continuous swirling. Add a few boiling chips.
-
Distillation: Assemble a simple distillation apparatus. Heat the reaction mixture gently. The lower-boiling alkenes will distill over as they are formed.
-
Work-up: Wash the collected distillate with a dilute solution of sodium bicarbonate to neutralize any acidic impurities, followed by a wash with water.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate. The final product can be further purified by fractional distillation.
Mechanism of acid-catalyzed dehydration of 3-Pentanol.
Esterification to 3-Pentyl Acetate
3-Pentanol reacts with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst to form an ester, 3-pentyl acetate. This reversible reaction is known as the Fischer esterification.[7][8] To drive the equilibrium towards the product, an excess of one of the reactants (usually the cheaper one) is used, and/or the water formed is removed.
-
Setup: In a round-bottom flask, combine 3-Pentanol and an excess of glacial acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours).
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water, a dilute sodium bicarbonate solution (to neutralize the excess acid), and finally with a saturated sodium chloride solution (brine).
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent. The crude ester can then be purified by distillation.
Logical flow of the Fischer esterification process.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 3-Pentanol, along with practical experimental protocols for its key chemical transformations. The tabulated physical properties, detailed reaction methodologies, and illustrative diagrams are intended to serve as a valuable resource for scientists and researchers engaged in chemical synthesis and drug development. The provided information facilitates the effective and safe use of 3-Pentanol in a laboratory setting.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3-Pentanol - Wikipedia [en.wikipedia.org]
- 3. principles of mass spectrometric analysis: lecture 3-Fragmentation patterns [pharmgrads.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
